molecular formula C11H13NO3 B1275958 4-(Butyrylamino)benzoic acid CAS No. 99855-49-9

4-(Butyrylamino)benzoic acid

Cat. No. B1275958
CAS RN: 99855-49-9
M. Wt: 207.23 g/mol
InChI Key: MUILCOCVGKGNRN-UHFFFAOYSA-N
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Description

4-(Butyrylamino)benzoic acid is a chemical compound that can be involved in various chemical reactions and has potential applications in different fields, including medicinal chemistry. While the provided papers do not directly discuss 4-(butyrylamino)benzoic acid, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds, such as 4-(benzylamino)-2-butynyl carbonates and benzoates, involves CO2-fixation reactions mediated by DBU, which suggests that similar methods could potentially be applied to the synthesis of 4-(butyrylamino)benzoic acid . Additionally, the synthesis of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids as non-steroidal inhibitors indicates that the butyrylamino group could be introduced into the benzoic acid framework through similar synthetic strategies .

Molecular Structure Analysis

The molecular structure of 4-butyl benzoic acid has been studied using density functional theory (DFT) and various spectroscopic techniques, which could be relevant to understanding the structure of 4-(butyrylamino)benzoic acid . The vibrational frequencies, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies provide a basis for predicting the molecular structure and behavior of 4-(butyrylamino)benzoic acid.

Chemical Reactions Analysis

The reactivity of 4-(butylamino)benzoic acid can be inferred from studies on similar compounds. For instance, the chloro complexes of 4-(butylamino)benzoic acid with transition metals like cobalt, nickel, and copper suggest that it can form coordination compounds with various geometries . The thermal behavior of these complexes provides insights into the stability and decomposition pathways of the metal complexes of 4-(butyrylamino)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(butyrylamino)benzoic acid have been characterized using techniques such as FT-IR, FT-Raman, NMR, and UV-vis spectroscopy . These studies provide a comprehensive understanding of the vibrational modes, chemical shifts, and electronic transitions, which are crucial for predicting the properties of 4-(butyrylamino)benzoic acid. The thermal and spectral studies of its metal complexes also contribute to the understanding of its physical properties and potential applications as coloring materials for polymers .

Scientific Research Applications

Analytical Method Development

  • Pharmacokinetics : A study developed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for determining 4-(butylamino)benzoic acid (BBA), a metabolite of benzonatate. These methods aided in understanding the pharmacokinetics of BBA in human plasma, offering insights into its absorption and concentration after oral administration of benzonatate (Jiayu Man et al., 2019).

Synthesis and Characterization

  • Organic Synthesis : Research on the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2 highlights the first biotechnological application of a Carboxylase enzyme. This represents a significant advancement in the field of organic synthesis (M. Aresta et al., 1998).
  • Complexes with Metals : A study focused on the preparation and characterization of chloro compounds of 4-(butylamino) benzoic acid with cobalt, nickel, and copper. These compounds, with distinct structural and thermal properties, contribute to our understanding of metal-organic interactions (J. R. Allan et al., 1991).

Pharmaceutical Applications

  • Drug Development : In pharmaceutical research, 4-(butylamino) benzoic acid derivatives have been synthesized and evaluated as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes. This study contributes to the development of new therapeutics targeting specific enzymatic pathways (Ola I A Salem et al., 2002).

Material Science

  • Coloring Materials : A study investigated the cobalt(II), nickel(II), copper(II) complexes of 4-(butylamino)benzoic acid as coloring materials for poly(vinyl chloride). This research provides valuable insights into the application of these complexes in material science, particularly in coloration technology (J. R. Allan et al., 1991).

Environmental Science

  • Toxicity Assessment : The toxicity of benzoic acid derivatives, including 4-(butylamino)benzoic acid, has been assessed for environmental impact. Such studies are crucial for understanding the potential ecological risks associated with these compounds (L. G. Gorokhova et al., 2020).

Safety And Hazards

4-(Butyrylamino)benzoic Acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion . In case of contact with skin or eyes, rinse with plenty of water and seek medical advice .

Future Directions

The future directions for 4-(Butyrylamino)benzoic Acid could involve further exploration of its antimicrobial properties . It could also be used in the synthesis of other compounds .

properties

IUPAC Name

4-(butanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-3-10(13)12-9-6-4-8(5-7-9)11(14)15/h4-7H,2-3H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUILCOCVGKGNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406482
Record name 4-(butanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Butyrylamino)benzoic acid

CAS RN

99855-49-9
Record name 4-(butanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Nudelman, E Gnizi, Y Katz, R Azulai… - European journal of …, 2001 - Elsevier
The synthesis and biological activities of acidic, basic and neutral types of butyric acid (BA) prodrugs possessing increased aqueous solubility are described. The compounds are …
Number of citations: 82 www.sciencedirect.com

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